Azido-PEG7-t-butyl ester

Catalog No.
S12272025
CAS No.
M.F
C21H41N3O9
M. Wt
479.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG7-t-butyl ester

Product Name

Azido-PEG7-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C21H41N3O9

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C21H41N3O9/c1-21(2,3)33-20(25)4-6-26-8-10-28-12-14-30-16-18-32-19-17-31-15-13-29-11-9-27-7-5-23-24-22/h4-19H2,1-3H3

InChI Key

KNNPWJYJJZETEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Azido-PEG7-t-butyl ester is a specialized compound that combines a polyethylene glycol (PEG) backbone with an azide functional group and a t-butyl ester moiety. This compound is notable for its role in bioconjugation and click chemistry, where it facilitates the formation of stable triazole linkages through reactions with alkyne-containing molecules. The presence of the t-butyl ester enhances its solubility and stability, making it suitable for various applications in drug development and biomolecular research.

  • Click Chemistry: The azide group (-N₃) reacts with alkyne groups to form 1,2,3-triazoles, which are stable under physiological conditions. This reaction can occur through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) methods .
  • Deprotection Reactions: The t-butyl ester can be hydrolyzed to release the corresponding carboxylic acid, which can be useful for further functionalization or conjugation steps .

The biological activity of Azido-PEG7-t-butyl ester primarily stems from its ability to facilitate bioconjugation processes. By forming stable triazole bonds with biomolecules, it enhances the pharmacokinetic properties of drugs and allows for targeted delivery. Its small size minimizes interference with the biological activity of the linked molecules, making it a valuable tool in drug discovery and development .

The synthesis of Azido-PEG7-t-butyl ester typically involves several steps:

  • Formation of PEG Backbone: The polyethylene glycol backbone is synthesized through polymerization methods.
  • Introduction of Azide Group: The azide group can be introduced via nucleophilic substitution reactions or by using azide-containing reagents.
  • Esterification: The final step involves reacting the hydroxyl groups of PEG with t-butyl chloroformate or similar reagents to form the t-butyl ester linkage .

Azido-PEG7-t-butyl ester has diverse applications, including:

  • Drug Development: Used to create PEGylated drugs that improve solubility and circulation time in the bloodstream.
  • Bioconjugation: Links proteins, peptides, or other biomolecules for targeted therapy or diagnostics.
  • Material Science: Enhances the properties of surfaces by modifying them with functionalized PEG chains .

Studies involving Azido-PEG7-t-butyl ester focus on its interactions with various biomolecules. These studies demonstrate:

  • Efficiency in Click Chemistry: The compound shows high efficiency in forming triazole bonds under mild conditions, which is crucial for maintaining the integrity of sensitive biomolecules .
  • Stability: The resulting triazole linkages remain stable under physiological conditions, enhancing the reliability of bioconjugates formed using this compound .

Several compounds share structural similarities with Azido-PEG7-t-butyl ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Azido-PEG3-t-butyl esterShorter PEG chain (3 units)Faster reaction kinetics in click chemistry
Azido-PEG5-t-butyl esterIntermediate PEG chain (5 units)Balances solubility and reactivity
Azido-PEG7-azideContains an azide group without t-butyl esterDirectly participates in copper-catalyzed reactions
Azido-PEG8-dibenzocyclooctyneIncorporates dibenzocyclooctyne functionalityEnhanced reactivity for SPAAC reactions

Azido-PEG7-t-butyl ester stands out due to its optimal balance between solubility, stability, and reactivity, making it particularly effective for bioconjugation applications in drug discovery and material science. Its unique combination of a long PEG chain with both azide and t-butyl functionalities allows for versatile applications that other similar compounds may not achieve as effectively.

XLogP3

0.9

Hydrogen Bond Acceptor Count

11

Exact Mass

479.28427989 g/mol

Monoisotopic Mass

479.28427989 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-09

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